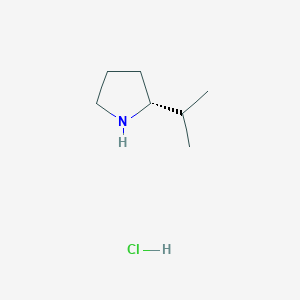
(R)-2-Isopropylpyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
HPLC Method in Pharmacokinetics
Xue Ming (2003) explored a high-performance liquid chromatography (HPLC) method for determining the R-isomers of penehyclidine hydrochloride (R-PHC) in mouse urine. This study is significant for its methodology in investigating the stereo-selective excretion of R-PHC isomers in urine, which could have implications for understanding the pharmacokinetics of compounds like (R)-2-Isopropylpyrrolidine hydrochloride (Xue Ming, 2003).
Antitumor Activity and Stereochemistry
The study by Zhou et al. (2015) on the synthesis, crystal structure, and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide sheds light on the importance of stereochemistry in medicinal chemistry. This research could be relevant to understanding the biological activity of this compound, as stereochemistry plays a crucial role in the efficacy and interaction of chiral drugs (Zhou et al., 2015).
Chromophoric Derivatives and Absolute Configuration
Bettoni and Cellucci (1982) assigned the absolute configuration to 3-isopropylpyrrolidine by chemical correlation. This study could provide insights into the absolute configuration of this compound, which is crucial for understanding its biological activity and interactions (Bettoni & Cellucci, 1982).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ones
Kaden, Brockmann, and Reissig (2005) presented a method for synthesizing enantiomerically pure 2-substituted pyrrolidin-3-ones. This research is pertinent for its relevance in the synthesis of various pyrrolidine derivatives, potentially including this compound (Kaden, Brockmann, & Reissig, 2005).
Human Serum Albumin Binding
The research by Yasmeen and Riyazuddeen (2017) on the binding mechanism of triprolidine hydrochloride with human serum albumin could offer insights into the interaction of similar compounds, like this compound, with plasma proteins. Understanding these interactions is crucial for drug development and pharmacokinetics (Yasmeen & Riyazuddeen, 2017).
Nitric Oxide-Generating Agents in Biomedical Research
Saavedra et al. (2001) discussed the use of diazeniumdiolate anions, derived from secondary amines like this compound, as nitric oxide-generating agents in biomedical applications. This research highlights the potential of such compounds in therapeutic and research settings (Saavedra et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
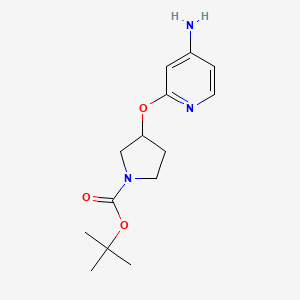
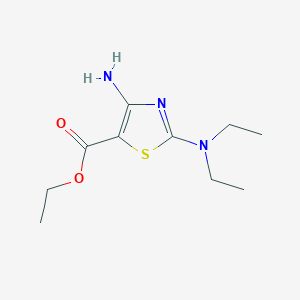
![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)
![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)
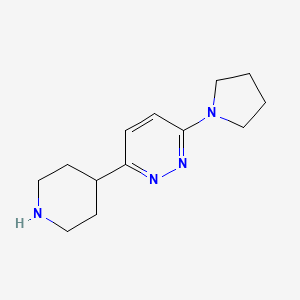




![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
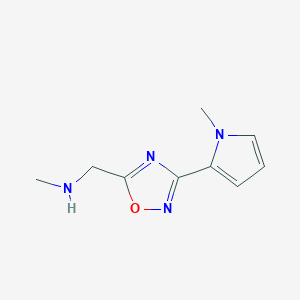
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)